N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide
CAS No.: 946265-30-1
Cat. No.: VC7577097
Molecular Formula: C23H22N2O4
Molecular Weight: 390.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946265-30-1 |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.439 |
| IUPAC Name | N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H22N2O4/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26) |
| Standard InChI Key | IFESJFMYMYMLND-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Introduction
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that integrates a furan ring, a tetrahydroquinoline core, and a methoxyphenylacetamide moiety. This structure suggests potential applications in medicinal chemistry due to its hybrid framework combining heterocyclic and aromatic functionalities.
Structural Features
The compound's molecular structure includes:
-
Furan-2-carbonyl group: A five-membered aromatic ring containing oxygen, which is often associated with biological activity.
-
Tetrahydroquinoline core: A partially saturated bicyclic amine known for its pharmacological properties.
-
4-Methoxyphenylacetamide moiety: A functional group that may enhance solubility and bioavailability.
Potential Applications
Given its structural components, the compound may have applications in:
-
Pharmaceutical development: The tetrahydroquinoline and furan groups are frequently found in bioactive molecules with anticancer, antimicrobial, or anti-inflammatory properties.
-
Molecular docking studies: Its diverse functional groups make it a candidate for interaction with biological targets such as enzymes or receptors.
Synthesis Overview
While specific synthesis methods for this compound were not directly identified in the provided sources, similar compounds are typically synthesized through:
-
Coupling reactions involving furan derivatives and quinoline intermediates.
-
Amidation reactions to introduce the acetamide group.
-
Use of catalysts like copper or palladium to facilitate bond formation.
Characterization Techniques
To confirm its structure and purity, the following analytical methods are commonly employed:
-
NMR Spectroscopy: For proton and carbon environments.
-
Mass Spectrometry (MS): To determine molecular weight.
-
Infrared (IR) Spectroscopy: For functional group identification.
-
X-ray Crystallography: For detailed structural analysis.
Comparison with Related Compounds
A comparison of similar compounds provides insights into potential properties:
Research Gaps
Despite its promising structure:
-
No direct biological evaluation of this compound was found in the reviewed sources.
-
Further studies are needed to explore its pharmacokinetics and pharmacodynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume